molecular formula C10H24N4O4S B13733094 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate CAS No. 14156-76-4

1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate

Cat. No.: B13733094
CAS No.: 14156-76-4
M. Wt: 296.39 g/mol
InChI Key: MTRJICKXXWEHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-methylcyclohexylamine with an appropriate guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where N-methylcyclohexylamine, an isocyanide, and a guanidylating agent are reacted together in a single step. This method is advantageous due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form hydrogen bonds and interact with amino acid residues in proteins, influencing their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other guanidine derivatives .

Properties

CAS No.

14156-76-4

Molecular Formula

C10H24N4O4S

Molecular Weight

296.39 g/mol

IUPAC Name

cyclohexyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate

InChI

InChI=1S/C10H22N4.H2O4S/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

MTRJICKXXWEHLO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC[NH+]=C(N)N)C1CCCCC1.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.